
4-methyl-1,1-dioxidotetrahydro-3-thienyl 3-phenylpropanoate
Vue d'ensemble
Description
4-methyl-1,1-dioxidotetrahydro-3-thienyl 3-phenylpropanoate, commonly known as MDPHP, is a synthetic cathinone that has gained popularity in recent years due to its psychoactive effects. It is a designer drug that is often sold as a substitute for other illicit substances such as cocaine or amphetamines. Despite its growing popularity, little is known about the synthesis, mechanism of action, and physiological effects of MDPHP.
Mécanisme D'action
The mechanism of action of MDPHP is not well understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to underlie the psychoactive effects of MDPHP, including its stimulant and euphoric properties.
Biochemical and Physiological Effects:
MDPHP has been shown to have a range of biochemical and physiological effects. In animal models, it has been shown to induce hyperactivity, anxiety, and psychosis. Additionally, MDPHP has been shown to increase heart rate, blood pressure, and body temperature in both animals and humans. These effects are consistent with the stimulant properties of MDPHP.
Avantages Et Limitations Des Expériences En Laboratoire
MDPHP has several advantages as a research tool. It is relatively easy to synthesize and has a well-defined chemical structure, making it a useful tool for investigating the effects of synthetic cathinones on the brain and behavior. However, there are also several limitations to using MDPHP in lab experiments. For example, the psychoactive effects of MDPHP can be difficult to control, and the drug may have different effects in different animal models. Additionally, the use of MDPHP in lab experiments raises ethical concerns due to its potential for abuse and addiction.
Orientations Futures
There is still much to be learned about MDPHP and other synthetic cathinones. Future research should focus on elucidating the mechanism of action of MDPHP and its effects on neurotransmitter systems. Additionally, further studies are needed to investigate the long-term effects of MDPHP use on the brain and behavior. Finally, research should focus on developing safer and more effective treatments for individuals who abuse synthetic cathinones.
Applications De Recherche Scientifique
MDPHP has been the subject of several scientific studies due to its psychoactive effects. It is often used as a research tool to investigate the effects of synthetic cathinones on the brain and behavior. In particular, MDPHP has been studied for its potential to induce hyperactivity, anxiety, and psychosis in animal models. Additionally, MDPHP has been used in studies to investigate the impact of synthetic cathinones on neurotransmitter systems such as dopamine, serotonin, and norepinephrine.
Propriétés
IUPAC Name |
(4-methyl-1,1-dioxothiolan-3-yl) 3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4S/c1-11-9-19(16,17)10-13(11)18-14(15)8-7-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWYOBYANBNSDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)CC1OC(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1,1-dioxidotetrahydro-3-thienyl 3-phenylpropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-hydroxyphenyl)-2-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B3824178.png)

![2-butyl-5-(4-isopropylphenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B3824184.png)
![N-{1-[(anilinocarbonothioyl)amino]-2,2,2-trichloroethyl}-4-bromobenzamide](/img/structure/B3824197.png)
![4-bromo-N-[2,2,2-trichloro-1-({[(4-methylphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B3824200.png)
![4-bromo-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbonothioyl]amino}ethyl)benzamide](/img/structure/B3824207.png)
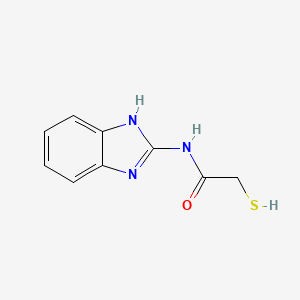
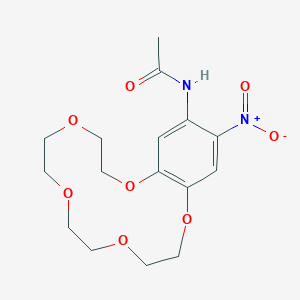
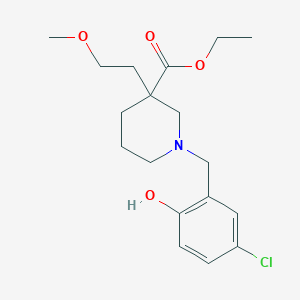

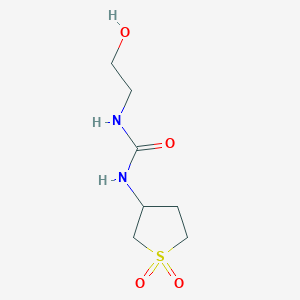
![cyclohexyl [(1,1-dioxidotetrahydro-3-thienyl)methyl]carbamate](/img/structure/B3824244.png)
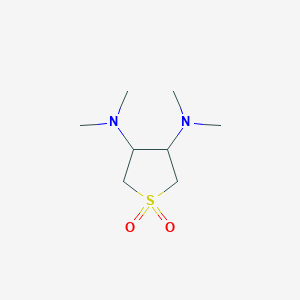
![3,3'-[thiobis(methylene)]bis(2,5-dihydrothiophene) 1,1,1',1'-tetraoxide](/img/structure/B3824260.png)